Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
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Overview
Description
Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a fluorophenyl group and an ethyl acetate moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves the construction of the pyrazolopyridine core followed by the introduction of the fluorophenyl and ethyl acetate groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with 3-methyl-1H-pyrazole in the presence of a base can yield the desired pyrazolopyridine intermediate. This intermediate can then be esterified with ethyl bromoacetate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can be compared with other pyrazolopyridine derivatives:
Riociguat: A similar compound with a pyrazolopyridine core, used as a soluble guanylate cyclase stimulator.
Methyl 4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-ylmethylcarbamate: Another derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on existing research.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C17H16FN3O2
- CAS Number : 25247927
- Molecular Weight : 313.32 g/mol
The structure features a pyrazolo[3,4-b]pyridine core substituted with a fluorophenyl group and an ethyl acetate moiety, which contributes to its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multicomponent reactions that allow the incorporation of various functional groups. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity while exploring the structure-activity relationship (SAR) of derivatives.
Anticancer Properties
This compound has shown promising anticancer activity in various studies:
- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, derivatives within the pyrazolo[3,4-b]pyridine class have been reported to possess IC50 values ranging from 0.59 µM to over 10 µM depending on the specific cell line and substituents present on the phenyl ring .
The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes involved in cancer cell proliferation. Notably, compounds with similar structures have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives in preclinical models:
- Study on Breast Cancer : A study evaluated a series of pyrazolo[3,4-b]pyridines for their antiproliferative activity against breast cancer cell lines (MCF7 and BT549). The presence of electron-withdrawing groups like fluorine significantly enhanced activity compared to unsubstituted analogs .
- Leukemia Models : Another investigation reported that certain derivatives exhibited selective cytotoxicity against leukemia cell lines while sparing normal cells, indicating a favorable therapeutic index .
Properties
Molecular Formula |
C17H16FN3O2 |
---|---|
Molecular Weight |
313.33 g/mol |
IUPAC Name |
ethyl 2-[4-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetate |
InChI |
InChI=1S/C17H16FN3O2/c1-3-23-15(22)10-21-17-16(11(2)20-21)14(8-9-19-17)12-4-6-13(18)7-5-12/h4-9H,3,10H2,1-2H3 |
InChI Key |
PUTOUYIBFWIVBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=NC=CC(=C2C(=N1)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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